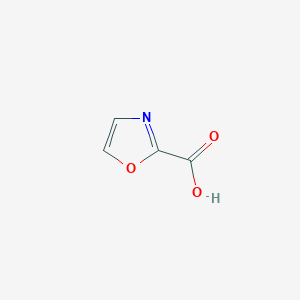
Oxazole-2-carboxylic acid
Overview
Description
Oxazole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, a five-membered aromatic ring with one oxygen and one nitrogen atom.
Synthesis Analysis
- An efficient synthesis of oxazole structures like 2,4-Oxazole is achieved using a gold-catalyzed oxidation strategy, involving a [3 + 2] annulation between a terminal alkyne and a carboxamide. The use of bidentate ligands like Mor-DalPhos is critical in this process (Luo, Ji, Li, & Zhang, 2012).
- Another approach uses the photooxygenation of oxazoles to generate activated carboxylates, which can be applied to synthesize various macrocyclic lactones (Wasserman, Gambale, & Pulwer, 1981).
Molecular Structure Analysis
- The structural determination of this compound derivatives can be performed experimentally, such as by X-ray diffraction methods, and supported by quantum-chemical calculations (Shtabova et al., 2005).
Chemical Reactions and Properties
- Oxazoles can be used as intermediates in various chemical reactions. For instance, they undergo nucleophilic attack at the acyl carbonyl derived from the 2-oxazole position, which is useful in synthesizing compounds like macrolides (Wasserman, Gambale, & Pulwer, 1981).
- Aliphatic, aromatic, and heteroaromatic carboxylic acids can react with specific agents to form oxazole intermediates, which are further converted into amides, esters, and thioesters (Kitagawa, Kuroda, Sasaki, & Kawasaki, 1987).
Physical Properties Analysis
- The photophysical properties of oxazole derivatives have been investigated in different solvents. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them potential candidates for fluorescent probes (Ferreira et al., 2010).
Chemical Properties Analysis
- Oxazole derivatives display varied biological activities. For example, certain functionalized oxazoles show anticancer activities in human gastric and bladder tumor cells (Cao et al., 2020).
- Oxazole compounds can also exhibit inhibitory activity on blood platelet aggregation, with some showing activity comparable to aspirin (Ozaki et al., 1983).
Scientific Research Applications
Synthesis of Macrocylic Lactones : Photooxygenation of oxazoles, including oxazole-2-carboxylic acid derivatives, has been shown to generate activated carboxylates. These compounds are valuable for synthesizing macrocyclic lactones like recifeiolide, which have applications in various biochemical processes (Hassennan, Gambale, & Pulwer, 1981).
Ligand Design in Asymmetric Synthesis : Oxazoline derivatives, closely related to this compound, are versatile in ligand design for transition metal-catalyzed asymmetric organic syntheses. Their straightforward synthesis and modulation of chiral centers make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Photocleavable Protecting Groups : Fused oxazole derivatives, including those derived from this compound, can be used as photocleavable protecting groups for carboxylic acids. These compounds are effective in photolysis, providing a tool for controlled release in chemical syntheses (Soares, Costa, & Gonçalves, 2010).
Prodrug Design : New coumarin fused oxazole heterocycles, potentially derivable from this compound, show promise as photosensitive units for prodrug designs. These compounds can be engineered for targeted drug release (Soares, Hungerford, Costa, & Gonçalves, 2017).
Anticancer Activity : Synthesis of 2-alkynyl oxazoles, possibly including derivatives of this compound, has shown good anticancer activity in tests with human gastric cancer and bladder tumor cells (Cao, Teng, Xi, Liu, Gu, & Wang, 2020).
Fluorescent Probes : The synthesis of 2,5-disubstituted oxazole-4-carboxylates demonstrates their potential as fluorescent probes, which could be leveraged in biochemical assays and imaging techniques (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Platelet Aggregation Inhibition : Certain 5-substituted oxazole-4-carboxylic acid derivatives exhibit inhibitory activity on blood platelet aggregation, suggesting potential therapeutic applications (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).
Safety and Hazards
Oxazole-2-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years . Oxazole-based molecules are becoming a significant heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Mechanism of Action
Target of Action
Oxazole-2-carboxylic acid, like other oxazole derivatives, has a wide spectrum of biological activities Oxazole derivatives have been found to interact with various biological targets, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant targets .
Mode of Action
The interaction of oxazole derivatives with their targets often results in significant biological changes . For instance, some oxazole derivatives have been found to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .
Biochemical Pathways
This compound, as a 2-oxocarboxylic acid, may be involved in the 2-oxocarboxylic acid metabolism pathway . This pathway involves a series of chain extension and modification reactions for 2-oxocarboxylic acids . .
Result of Action
Oxazole derivatives have been found to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
properties
IUPAC Name |
1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHYICHMGNSGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514312 | |
| Record name | 1,3-Oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672948-03-7 | |
| Record name | 1,3-Oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Compound 1 interact with its target in Methicillin-resistant Staphylococcus aureus (MRSA) and what are the downstream effects?
A1: Research suggests that Compound 1 targets the pantothenate synthetase (PS) protein in MRSA. [] Molecular docking simulations indicate that Compound 1 binds to specific amino acids (Arg B:188 and Lys B:150) on the PS protein through hydrogen bonding. [] This interaction potentially disrupts the protein's function. PS is a key enzyme in the biosynthesis of coenzyme A, essential for MRSA survival and growth. [] Downstream effects observed include inhibition of MRSA growth, biofilm formation, and downregulation of virulence genes (hla, IrgA, and SpA). []
Q2: What is known about the structural characterization of Compound 1?
A2: While the research article does not explicitly provide the molecular formula and weight for Compound 1, it states that the structure was elucidated using a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques allow for the determination of the compound's molecular formula, weight, and structural details.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)
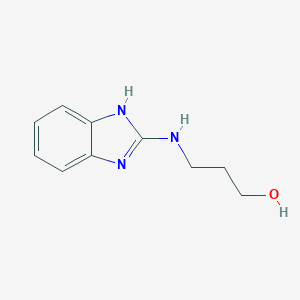

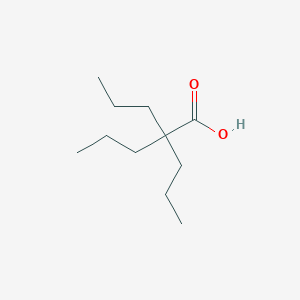
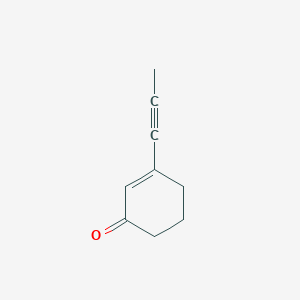






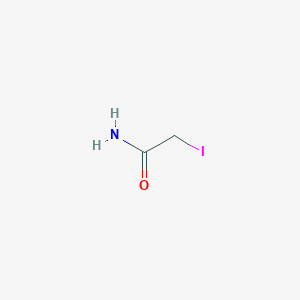
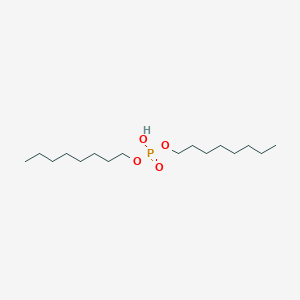
![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)